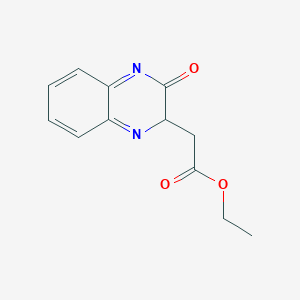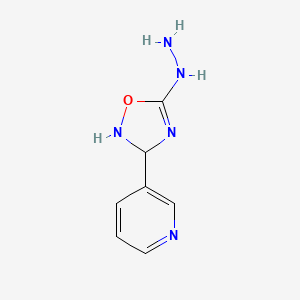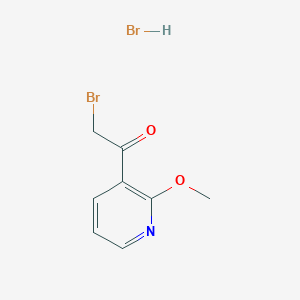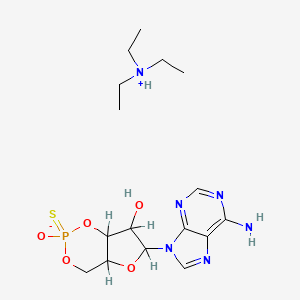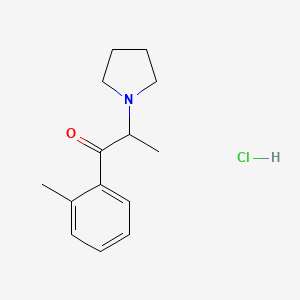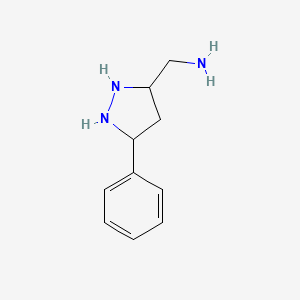
(5-Phenylpyrazolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenylpyrazolidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H14N2 . It is a derivative of pyrazolidine, a five-membered ring containing two nitrogen atoms. The phenyl group attached to the pyrazolidine ring adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylpyrazolidin-3-yl)methanamine typically involves the reaction of a pyrazolidine derivative with a phenyl-substituted reagent. One common method is the reductive amination of 5-phenylpyrazolidin-3-one with an appropriate amine source under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(5-Phenylpyrazolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions result in the replacement of the amine group with other functional groups.
Aplicaciones Científicas De Investigación
(5-Phenylpyrazolidin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Phenylpyrazolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and the pyrazolidine ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(5-Phenylpyrazolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(5-Phenylpyrazolidin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
(5-Phenylpyrazolidin-3-yl)ethylamine: Similar structure with an ethyl group attached to the amine.
Uniqueness
(5-Phenylpyrazolidin-3-yl)methanamine is unique due to its specific combination of a phenyl group and a pyrazolidine ring with an amine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
(5-phenylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Clave InChI |
BCRUYKKGFBYBDH-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1C2=CC=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
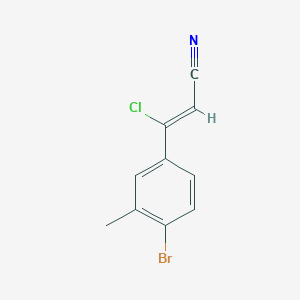
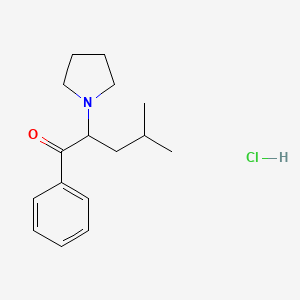




![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
